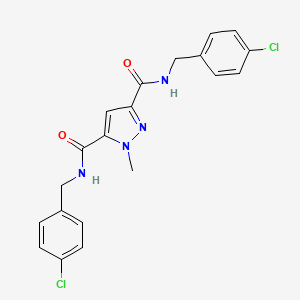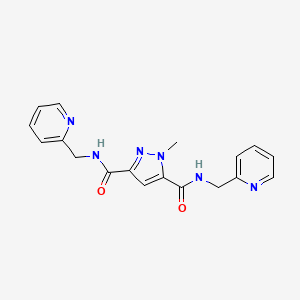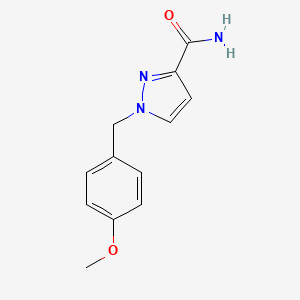![molecular formula C16H16N4O4 B4362698 1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4362698.png)
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an isoxazole ring, and a methoxyphenoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the isoxazole ring: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.
Attachment of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction where the methoxyphenoxy group is introduced to the pyrazole ring.
Final coupling: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, such as a carboxamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, where nucleophiles can replace the methoxy group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and may have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring can have diverse biological activities and are often used in medicinal chemistry.
Methoxyphenoxy derivatives: These compounds contain the methoxyphenoxy group and can be used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propiedades
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-11-9-15(19-24-11)17-16(21)14-7-8-20(18-14)10-23-13-5-3-12(22-2)4-6-13/h3-9H,10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJSGIKHUGLAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4362627.png)
![N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide](/img/structure/B4362633.png)
![N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4362647.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4362651.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4362658.png)
![4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide](/img/structure/B4362659.png)


![ETHYL 2-[(2-CHLORO-3-PYRIDYL)AMINO]-2-OXOACETATE](/img/structure/B4362679.png)

![3-[(ACETYLOXY)METHYL]-7-[({5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362703.png)
![7-[({5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362707.png)
![7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4362716.png)
